molecular formula C6H5BrO B046759 2-Bromophenol CAS No. 95-56-7

2-Bromophenol

Cat. No. B046759
CAS RN: 95-56-7
M. Wt: 173.01 g/mol
InChI Key: VADKRMSMGWJZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Bromophenol can be synthesized from 4-methylphenol through oxidative bromination at low temperatures, yielding a high product rate. The optimal conditions for this reaction include a temperature range of -5 to -10°C and a specific ratio of reactants, leading to a yield of 93% (Ren Qun-xiang, 2004).

Molecular Structure Analysis

The molecular structure and chemical activity of 2-Bromophenol and its derivatives have been extensively studied using techniques like spectroscopic analysis, X-ray diffraction, and density functional theory (DFT). These studies help in understanding the intermolecular interactions and the impact of bromination on the compound's properties (Z. Demircioğlu et al., 2019).

Chemical Reactions and Properties

2-Bromophenol undergoes various chemical reactions such as intramolecular cyclization catalyzed by trace amounts of Cu, producing 2-bromobenzofurans under mild conditions. This demonstrates the compound's reactivity and potential for the synthesis of complex organic structures (Yong Ji et al., 2013).

Scientific Research Applications

  • Pharmacological Applications : 2-Bromophenol derivatives have been found to inhibit human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE) enzyme, suggesting potential use in treating diseases like glaucoma, epilepsy, Parkinson's, and Alzheimer's (Öztaşkın et al., 2017).

  • Chemical Synthesis : It serves as a catalyst in the fluoroalkylation of alkenes and alkynes, offering wide substrate scope and high chemo- and regioselectivities (Zhu et al., 2019).

  • Nutraceutical Potential : Extracted from red algae, 2-Bromophenol may be a natural nutraceutical for managing type 2 diabetes (Kim et al., 2010).

  • Enzyme Inhibition : It demonstrates powerful antioxidant activities and inhibits several enzymes, making it a valuable candidate for various medical conditions (Öztaşkın et al., 2017).

  • Toxicological Studies : Bromophenols like 2-Bromophenol disrupt cellular Ca2+ signaling in neuroendocrine cells, potentially affecting endocrine systems (Hassenklöver et al., 2006).

  • Antioxidant Activity : Bromophenols from marine red algae act as antioxidant radical scavengers (Javan et al., 2013).

  • Environmental Impact : Its oxidation can produce brominated dimeric products with altered or enhanced toxicological effects, raising concerns in water treatment (Jiang et al., 2014).

  • Anticancer Potential : A novel bromophenol derivative, BOS-102, shows significant anticancer activities, indicating potential for drug development (Guo et al., 2018).

  • Metabolic Studies : In rats, 2-Bromophenol affects endogenous metabolite profiles and is excreted via urine, showing its metabolic fate and effects (Adesina-Georgiadis et al., 2019).

Safety And Hazards

2-Bromophenol is considered hazardous. It is flammable and harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life .

Future Directions

There are ongoing studies on the synthesis of novel bromophenol derivatives . The use of 2-Bromophenol as a catalyst in the fluoroalkylation of alkenes and alkynes is a new protocol that can be tailored for different reaction modes by altering the base and solvent .

properties

IUPAC Name

2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADKRMSMGWJZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052641
Record name 2-Bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid
Record name o-Bromophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19545
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Bromophenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

194.5 °C
Record name o-Bromophenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

107.6 °F (42 °C) closed cup
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in chloroform; soluble in ethanol, ether, alkali
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.4924 g/cu cm at 20 °C
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.03 [mmHg]
Record name o-Bromophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19545
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Bromophenol

Color/Form

Yellow to red oily liquid

CAS RN

95-56-7, 32762-51-9
Record name 2-Bromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Bromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Bromophenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-BROMOPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bromophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-BROMOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0UB206YF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Bromophenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

5.6 °C
Record name o-Bromophenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Bromophenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromophenol
Reactant of Route 2
Reactant of Route 2
2-Bromophenol
Reactant of Route 3
2-Bromophenol
Reactant of Route 4
2-Bromophenol
Reactant of Route 5
2-Bromophenol
Reactant of Route 6
2-Bromophenol

Citations

For This Compound
4,460
Citations
CS Evans, B Dellinger - Environmental science & technology, 2003 - ACS Publications
… of 2-bromophenol as a model compound for the combustion of brominated hydrocarbons and a precursor for the formation of PBDD/Fs. The thermal degradation of 2-bromophenol was …
Number of citations: 61 pubs.acs.org
CS Evans, B Dellinger - Environmental science & technology, 2005 - ACS Publications
… 2-chlorophenol and 2-bromophenol we reported the formation … In this paper, the thermal degradation of 2-bromophenol … previous studies of the pyrolysis of 2-bromophenol ( 14) as well …
Number of citations: 54 pubs.acs.org
VK Knight, LJ Kerkhof… - FEMS Microbiology …, 1999 - academic.oup.com
… 2-bromophenol or phenol as the sole carbon source. Reductive dehalogenation is the initial step in degradation of 2-bromophenol … dehalogenation of 2-bromophenol under sulfidogenic …
Number of citations: 60 academic.oup.com
CS Evans, B Dellinger - Environmental science & technology, 2005 - ACS Publications
The homogeneous, gas-phase pyrolytic thermal degradation of a 50:50 mixture of 2-bromophenol and 2-chlorophenol was studied in a 1 cm id, fused silica flow reactor at a total …
Number of citations: 43 pubs.acs.org
M Uchida, M Furusawa, A Okuwaki - Journal of hazardous materials, 2003 - Elsevier
… This study examined the decomposition of 2-bromophenol, which is the thermal degradation product of the flame-retardant in circuit boards, in high-temperature aqueous alkaline …
Number of citations: 14 www.sciencedirect.com
E Zhu, XX Liu, AJ Wang, T Mao, L Zhao… - Chemical …, 2019 - pubs.rsc.org
… Here, we demonstrate a 2-bromophenol catalyzed … to 85% in the presence of 2-bromophenol (Table 1, entry 7). This … slightly when the loading of 2-bromophenol was reduced to 0.05 …
Number of citations: 64 pubs.rsc.org
CS Evans, B Dellinger - Environmental science & technology, 2006 - ACS Publications
… of a mixture of 2-chlorophenol and 2-bromophenol, 4,6-DCDF was … of an equal parts mixture of 2-bromophenol and 2-chlorophenol as … The thermal degradation of 2-bromophenol and 2-…
Number of citations: 34 pubs.acs.org
E Bruchajzer, JA Szymanska, JK Piotrowski - Toxicology letters, 2002 - Elsevier
The present report aims at providing broader information on the acute nephrotoxicity of 2-bromophenol (2-BP) (a bromobenzene (BB) metabolite), due to its action on the kidneys, after …
Number of citations: 30 www.sciencedirect.com
S Mukhopadhyay, S Ananthakrishnan… - … Process Research & …, 1999 - ACS Publications
An alternative manufacturing process-scheme was developed to synthesize 2-bromophenol and 2,6-dibromophenol involving oxidative bromination of a substrate protected in the para …
Number of citations: 26 pubs.acs.org
A Jayaraman, S Mas, R Tauler, A de Juan - Journal of Chromatography B, 2012 - Elsevier
… study the photodegradation of 2-bromophenol under UV light … sampling aliquots of the 2-bromophenol solution collected at … The aim of the study of the 2-bromophenol photodegradation …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.